2-(Difluoromethyl)-2H-chromene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-5,9-10H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIPOZSDPMAAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(O2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid typically involves the difluoromethylation of a chromene precursor. One common method includes the use of difluorocarbene reagents, which react with the chromene under specific conditions to introduce the difluoromethyl group. The reaction often requires a catalyst, such as a metal-based catalyst, to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce chromene alcohols .
Scientific Research Applications
Synthesis of 2-(Difluoromethyl)-2H-chromene-3-carboxylic Acid
The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted phenols with difluoromethylating agents. Recent advancements have introduced more efficient synthetic routes that utilize environmentally friendly catalysts and conditions. For instance, the use of organocatalysts has been highlighted in recent literature, allowing for high yields and selectivity in the formation of chromene derivatives .
Biological Activities
The biological activities of this compound are notable, particularly in the context of its interaction with various biological targets. Below are key areas of research:
Anticancer Properties
Research indicates that derivatives of chromene compounds exhibit significant anticancer activity. Specifically, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
This compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The inhibition of COX-2 may provide therapeutic benefits in treating inflammatory diseases such as arthritis and other pain-related conditions .
Antimicrobial Activity
Chromene derivatives have demonstrated antimicrobial properties against a range of pathogens. The incorporation of difluoromethyl groups enhances their efficacy against resistant strains, making them candidates for further development as antimicrobial agents .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(difluoromethyl)-2H-chromene-3-carboxylic acid are best understood through comparison with its analogs. Below is a detailed analysis:
Structural Analogues
2.1.1 2-(Trifluoromethyl)-2H-chromene-3-carboxylic Acid
- Structure : Substitution of difluoromethyl with trifluoromethyl (CF₃).
- Molecular Formula : C₁₁H₇F₃O₃ (MW 244.17) .
- Key Differences :
- Applications : Investigated as a kinase inhibitor scaffold in drug discovery .
2.1.2 2-Oxo-2H-chromene-3-carboxylic Acid
- Structure : Lacks the difluoromethyl group; features a ketone at the 2-position.
- Molecular Formula : C₁₀H₆O₄ (MW 190.15) .
- Key Differences :
2.1.3 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Hydroxyl group at the 6-position and ketone at the 2-position.
- Molecular Formula : C₁₀H₆O₄ (MW 190.15) .
- Key Differences :
Physicochemical Properties
Biological Activity
2-(Difluoromethyl)-2H-chromene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The chromene structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
The chemical formula for this compound is . Its structure features a chromene ring with a difluoromethyl group at the 2-position and a carboxylic acid functional group at the 3-position. This unique arrangement contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. The carboxylic acid moiety can participate in hydrogen bonding, facilitating interactions with proteins and enzymes.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, a study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in animal models where administration of the compound resulted in reduced inflammation markers following induced inflammatory responses.
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial activity of various chromene derivatives found that this compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Cancer Cell Line Studies : In a comparative analysis of several chromene derivatives, it was found that this compound had a higher efficacy in inducing apoptosis compared to its analogs, with IC50 values significantly lower than those reported for standard chemotherapeutic agents.
- Inflammation Model : In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a 40% reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-(difluoromethyl)-2H-chromene-3-carboxylic acid, and how can purity (>95%) be ensured?
The synthesis typically involves cyclization of a difluoromethyl-substituted precursor with a chromene backbone. For example, analogous chromene-carboxylic acids are synthesized via base-mediated condensation (e.g., K₂CO₃ in DMF) followed by acid-catalyzed cyclization . Purity (>95%) is achieved through sequential purification:
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹⁹F NMR : Assign the difluoromethyl group (δ ~5.5–6.5 ppm for ¹H; δ ~-100 to -120 ppm for ¹⁹F) and chromene protons (δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms the chromene ring conformation .
- HPLC-MS : Quantifies purity and detects degradation products (e.g., decarboxylation) .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties?
The difluoromethyl group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability, while the electron-withdrawing effect stabilizes the carboxylic acid moiety (pKa ~3.5–4.0) . This balance improves bioavailability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers optimize the compound’s inhibitory activity against Complex II enzymes?
- Structural modifications : Compare activity of derivatives with varying substituents on the chromene ring (e.g., methyl, chloro) using molecular docking (PDB: 1YQ3 for Complex II) .
- Fluorine positioning : Replace difluoromethyl with trifluoromethyl or monofluoromethyl to assess steric/electronic effects on binding .
- Bioassay design : Use in vitro mitochondrial assays with IC₅₀ measurements against succinate dehydrogenase .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Purity verification : Re-analyze conflicting batches via ¹⁹F NMR to detect trace fluorinated byproducts (e.g., defluorinated analogs) .
- Assay standardization : Use isogenic cell lines (e.g., HEK293 with stable Complex II expression) to minimize variability .
- Meta-analysis : Compare logD and solubility data (e.g., shake-flask method) to identify confounding physicochemical factors .
Q. What are the challenges in analyzing fluorine-specific interactions in protein binding studies?
- ¹⁹F NMR titration : Directly monitors binding via chemical shift perturbations of the difluoromethyl group .
- X-ray crystallography limitations : Fluorine’s low electron density complicates resolution; use synchrotron radiation for higher precision .
- HPLC method development : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile) to separate fluorinated metabolites .
Q. What strategies mitigate metabolic instability of the difluoromethyl group in vivo?
- Prodrug design : Synthesize methyl ester analogs to protect the carboxylic acid during absorption .
- Metabolite tracking : Use LC-MS/MS to monitor defluorination products (e.g., monofluoromethyl or hydroxylated derivatives) .
- CYP450 inhibition assays : Identify enzymes responsible for degradation (e.g., CYP3A4) using liver microsomes .
Translational Research Questions
Q. What preclinical models are suitable for evaluating therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
